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molecular formula C5H5FN2O3S B3352295 6-methoxypyridazine-3-sulfonyl Fluoride CAS No. 454182-00-4

6-methoxypyridazine-3-sulfonyl Fluoride

Cat. No. B3352295
M. Wt: 192.17 g/mol
InChI Key: IMOAIQFWGABIHK-UHFFFAOYSA-N
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Patent
US06730674B2

Procedure details

A mixture of 6-methoxy-pyridazine-3-thiol (7.1 g), methanol (100 mL), water (100 mL), and potassium hydrogen fluoride (39 g) was prepared and stirred at-10° C. for 30 minutes. Chlorine gas was bubbled into the mixture at a rate to ensure that the temperature did not exceed −10° C. The whitish-yellow reaction mixture was then poured into ice-cold water (50 mL) and the resulting white solid was filtered and air dried to afford the title compound (74%, 7.1 g); mp, 87-88° C.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
CO[C:3]1[N:8]=[N:7][C:6]([SH:9])=[CH:5][CH:4]=1.[CH3:10][OH:11].[FH:12].[K].CC1CCC([OH:42])C/C/1=C/C=C1\CCCC2(C)C(C(/C=C/C(C(C)C)C)C)CCC\12.[OH2:43]>>[CH3:10][O:11][C:3]1[N:8]=[N:7][C:6]([S:9]([F:12])(=[O:42])=[O:43])=[CH:5][CH:4]=1 |f:2.3,^1:12|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
COC1=CC=C(N=N1)S
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
39 g
Type
reactant
Smiles
F.[K]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC\1CCC(C/C1=C/C=C/2\CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
Chlorine gas was bubbled into the mixture at a rate
CUSTOM
Type
CUSTOM
Details
did not exceed −10° C
ADDITION
Type
ADDITION
Details
The whitish-yellow reaction mixture was then poured into ice-cold water (50 mL)
FILTRATION
Type
FILTRATION
Details
the resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(N=N1)S(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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